molecular formula C15H11Cl2FO3 B1452029 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-66-7

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1452029
M. Wt: 329.1 g/mol
InChI Key: MPNLJLCLSBHOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride” is likely a benzene derivative, given the presence of a benzyl group in its name. It appears to have chloro, fluoro, methoxy, and benzoyl functional groups .


Molecular Structure Analysis

The InChI code for a similar compound, 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde, is 1S/C14H10ClFO2/c15-13-7-12(16)6-5-11(13)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 . This gives us some insight into the structure of the compound you’re asking about, although it’s not an exact match.


Chemical Reactions Analysis

Based on the functional groups present, this compound could potentially undergo a variety of reactions. For example, the benzoyl chloride group is highly reactive and could react with amines or alcohols to form amides or esters, respectively .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, given the presence of the benzene rings .

Scientific Research Applications

Synthesis and Structural Analysis

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a compound that may find applications in the synthesis and structural analysis of various organic molecules. Although the specific compound was not directly found in the available literature, related research demonstrates the utility of chloro- and fluoro-substituted benzoyl chlorides in the synthesis of complex organic structures. For example, the synthesis of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives has been reported, indicating the importance of similar structures in medicinal chemistry for their anti-inflammatory activities (Sun et al., 2019). This suggests potential for 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride in synthesizing bioactive molecules.

Advanced Organic Synthesis Techniques

The compound may also play a role in advanced organic synthesis techniques. Research into the solvolysis of dichlorobenzoyl chlorides and the influence of substituents demonstrates the nuanced reactivity of similar molecules, providing insights into reaction mechanisms and the development of novel synthetic pathways (Park & Kevill, 2012). This highlights the potential use of the compound in studying reaction kinetics and developing new synthetic methods.

Material Science and Catalysis

In material science and catalysis, derivatives of benzoyl chloride, such as 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, could be valuable. The synthesis of novel imidazole-bearing isoxazole derivatives has shown significant antimicrobial activity, indicating the usefulness of such compounds in creating new materials with biological applications (Maheta et al., 2012). This opens possibilities for the compound in the development of antimicrobial coatings or materials.

Environmental Applications

Additionally, the study on the mineralization of chloro- and methoxy-substituted benzoic acids in aqueous media through advanced oxidation processes points to environmental applications. Such research can inform the degradation of persistent organic pollutants, suggesting that similar compounds could be targets for environmental remediation technologies (Brillas et al., 2003).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO3/c1-20-13-4-2-3-11(15(17)19)14(13)21-8-9-5-6-10(18)7-12(9)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLJLCLSBHOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176880
Record name 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS RN

1160250-66-7
Record name 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.